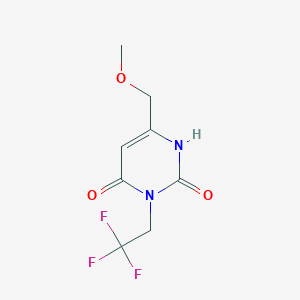

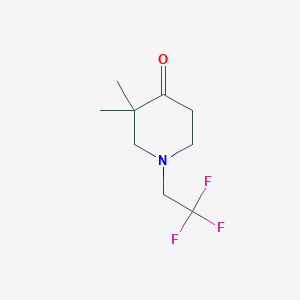

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Overview

Description

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one , also known as Togni’s Reagent , is a hypervalent iodine compound. It acts as an electrophilic CF₃-transfer reagent . The compound is widely used for direct, mild, and efficient trifluoromethylation reactions. Its molecular formula is C₁₀H₁₀F₃IO .

Synthesis Analysis

The synthesis of Togni’s Reagent involves the preparation of 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole. This compound serves as the precursor for the trifluoromethyl group transfer. The synthetic route typically includes iodination of the corresponding benzene derivative followed by oxidative cyclization .

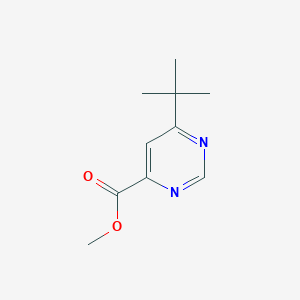

Molecular Structure Analysis

CC1(C)OIC(F)(F)F

Chemical Reactions Analysis

Scientific Research Applications

Polymerization Initiators

A study by Kang et al. (2019) introduced new phenyl-triazine-containing thermal radical initiators, including compounds with structural similarities to "3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one", for radical polymerization. These initiators showed over 92% polymerization conversion rates and were effective in various applications, especially polymer coating due to their ability to initiate polymerization efficiently at lower temperatures (Kang et al., 2019).

Opioid Receptor Research

Zimmerman et al. (1994) conducted structure-activity relationship studies within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines to discover a peripherally selective opioid antagonist for gastrointestinal motility disorders. The study highlights the importance of the N-substituent's size and polarity in achieving high activity following systemic administration (Zimmerman et al., 1994).

Material Science and Chemistry

A paper by Shashi et al. (2020) on the synthesis of 1,4-dihydropyridine derivatives, including compounds with fluorinated components, showcases the role of fluorine in affecting weak interactions and crystal packing. This research is indicative of the ongoing interest in developing new materials with tailored properties for specific applications (Shashi et al., 2020).

Sunscreen and UV Filters

Suresh et al. (2015) synthesized a new series of piperidine derivatives proposed as potential sunscreens and UV filters. The study included detailed spectroscopic analysis and suggested these compounds due to their favorable properties for absorbing UV radiation (Suresh et al., 2015).

Antioxidant and Anti-Inflammatory Activities

Tharini and Sangeetha (2015) investigated the antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime. The study found significant anti-inflammatory activity and in vitro antioxidant activity, highlighting the potential of these compounds in pharmaceutical applications (Tharini & Sangeetha, 2015).

Future Directions

properties

IUPAC Name |

3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO/c1-8(2)5-13(4-3-7(8)14)6-9(10,11)12/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFPVLVUNGLSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)